molecular formula C17H17N3O B1201297 3-(2-Ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole CAS No. 69095-83-6

3-(2-Ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole

Cat. No.: B1201297
CAS No.: 69095-83-6
M. Wt: 279.34 g/mol
InChI Key: GXCZZAKPGMYPDJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of DL-111 involves the condensation of ethyl 3-methoxybenzimidate with 2-ethylbenzoic hydrazide. This reaction is typically carried out in the presence of a refluxing solvent such as dichloromethane. The resulting product, benzoylamidrazone, undergoes further reactions to form DL-111 . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of automated equipment and controlled environments.

Chemical Reactions Analysis

DL-111 undergoes various chemical reactions, including:

    Oxidation: DL-111 can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert DL-111 into its reduced forms, often using reagents like hydrogen gas in the presence of a catalyst.

    Substitution: DL-111 can participate in substitution reactions where functional groups are replaced by other groups, typically using reagents such as halogens or alkylating agents.

Common reagents and conditions used in these reactions include dichloromethane, hydrogen gas, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

DL-111 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of DL-111 involves its interaction with specific molecular targets and pathways. In the context of its antifertility effects, DL-111 binds to serum albumin with high affinity, influencing the distribution and metabolism of the compound in the body . The compound’s activity is closely related to its concentration in the plasma and target tissues, such as the utero-placental complex.

Comparison with Similar Compounds

DL-111 can be compared with other similar compounds, such as:

DL-111 is unique due to its specific chemical structure and its non-hormonal antifertility effects, which distinguish it from other compounds in its class.

Properties

CAS No.

69095-83-6

Molecular Formula

C17H17N3O

Molecular Weight

279.34 g/mol

IUPAC Name

5-(2-ethylphenyl)-3-(3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C17H17N3O/c1-3-12-7-4-5-10-15(12)17-18-16(19-20-17)13-8-6-9-14(11-13)21-2/h4-11H,3H2,1-2H3,(H,18,19,20)

InChI Key

GXCZZAKPGMYPDJ-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)OC

Canonical SMILES

CCC1=CC=CC=C1C2=NC(=NN2)C3=CC(=CC=C3)OC

Synonyms

3-(2-ethylphenyl)-5-(3-methoxyphenyl)-1H-1,2,4-triazole
contragestazol
DL 111
DL 111-IT
DL-111
DL111-IT
L 14111
L-14111
ST1959

Origin of Product

United States

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